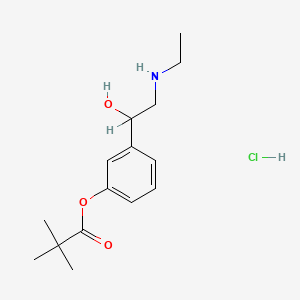

Etilefrine pivalate hydrochloride

Description

Properties

CAS No. |

42145-91-5 |

|---|---|

Molecular Formula |

C15H24ClNO3 |

Molecular Weight |

301.81 g/mol |

IUPAC Name |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |

InChI Key |

ZNCLKRBVDTXBCF-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |

Other CAS No. |

78425-92-0 |

Related CAS |

709-55-7 (Parent) |

Synonyms |

Adrenam Adrianol, Ethyl Bioflutin Cardanat Circupon Effortil Efortil Ethyl Adrianol Ethyladrianol Ethylnorphenylephrine Ethylphenylephrine Eti Puren Eti-Puren etil von ct Etilefrin Etilefrin AL Etilefrin ratiopharm Etilefrin-ratiopharm Etilefrine Etilefrine Hydrochloride Etilefrine Pivalate Hydrochloride Fetanol Hydrochloride, Etilefrine Hydrochloride, Etilefrine Pivalate Phetanol Pivalate Hydrochloride, Etilefrine Thomasin |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. Due to the absence of direct literature on this specific molecule, this guide leverages established organic chemistry principles and data from structurally analogous compounds to provide a comprehensive theoretical framework for its synthesis and analysis. The proposed synthesis involves a multi-step sequence commencing with the formation of the key intermediate, 3-[2-(ethylamino)-1-hydroxyethyl]phenol, followed by a chemoselective pivaloylation of the phenolic hydroxyl group, and concluding with the formation of the hydrochloride salt. This document provides detailed experimental protocols for each synthetic step and a thorough projection of the expected analytical data, including NMR, IR, and mass spectrometry, to aid in the identification and characterization of the target compound.

Proposed Synthetic Pathway

The synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride can be envisioned through a three-stage process. The initial stage focuses on the construction of the core amino alcohol structure. The second stage involves the selective esterification of the phenolic hydroxyl group. The final stage is the conversion of the synthesized amine to its hydrochloride salt for improved stability and solubility.

A logical and efficient workflow for the synthesis is depicted below:

Figure 1: Proposed synthetic workflow for [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.

Experimental Protocols

Stage 1: Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol

2.1.1. Synthesis of α-Bromo-3'-hydroxyacetophenone

To a solution of 3'-hydroxyacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization.

2.1.2. Synthesis of 3'-Hydroxy-α-(ethylamino)acetophenone

The crude α-bromo-3'-hydroxyacetophenone (1 eq.) is dissolved in a polar aprotic solvent like acetonitrile. To this solution, an excess of ethylamine (2-3 eq.) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between a dilute acid (e.g., 1 M HCl) and an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified with a suitable base (e.g., NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the product.

2.1.3. Synthesis of 3-[2-(ethylamino)-1-hydroxyethyl]phenol

The 3'-hydroxy-α-(ethylamino)acetophenone (1 eq.) is dissolved in methanol or ethanol. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried, and concentrated to give 3-[2-(ethylamino)-1-hydroxyethyl]phenol, which is also known as Etilefrine.[1][2]

Stage 2: Selective Esterification

2.2.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

The selective esterification of the phenolic hydroxyl group in the presence of the secondary alcohol and amine is a critical step. A plausible method involves the use of pivalic anhydride in the presence of a suitable catalyst.

To a solution of 3-[2-(ethylamino)-1-hydroxyethyl]phenol (1 eq.) in a non-polar aprotic solvent such as dichloromethane or THF, add pivalic anhydride (1.2 eq.) and a catalytic amount of a mild base like triethylamine or a Lewis acid catalyst. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 3: Hydrochloride Salt Formation

2.3.1. Synthesis of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

The purified [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate is dissolved in a suitable anhydrous solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final hydrochloride salt as a crystalline solid. The formation of amine salts with HCl is a well-established procedure.[3][4][5]

Predicted Characterization Data

The following tables summarize the predicted analytical data for the target compound based on the known data of structurally similar molecules, such as phenylephrine and its derivatives.[6][7][8]

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (m, ~7.0-7.4 ppm), benzylic proton (-CH(OH)-, dd, ~4.8-5.0 ppm), methylene protons (-CH₂-N-, m, ~2.8-3.2 ppm), ethyl group protons (-CH₂-CH₃, q, ~2.6-2.8 ppm and t, ~1.1-1.3 ppm), tert-butyl protons (-C(CH₃)₃, s, ~1.3 ppm). The NH and OH protons will likely be broad singlets and their chemical shifts will be concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons (~115-160 ppm), ester carbonyl carbon (~177 ppm), benzylic carbon (-CH(OH)-) (~70 ppm), methylene carbon (-CH₂-N-) (~50 ppm), ethyl group carbons (~45 ppm and ~15 ppm), quaternary carbon of pivaloyl group (~39 ppm), methyl carbons of pivaloyl group (~27 ppm). |

| IR (cm⁻¹) | Broad O-H stretch from the secondary alcohol (~3300-3400 cm⁻¹), N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C=O stretch (ester, ~1750-1735 cm⁻¹), C-O stretch (ester, ~1250-1000 cm⁻¹), aromatic C=C stretches (~1600 and ~1475 cm⁻¹).[9][10][11][12] |

| Mass Spec. | Expected molecular ion peak. Common fragmentation patterns for amino alcohols include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and dehydration.[13][14] |

Predicted Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₅H₂₄ClNO₃ |

| Molecular Weight | 301.81 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The proposed multi-step synthesis is based on well-established chemical transformations. The detailed experimental protocols and predicted analytical data will serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who wish to synthesize and study this novel compound. It is important to note that the proposed reaction conditions may require optimization for optimal yields and purity. Standard analytical techniques should be employed to confirm the structure and purity of all intermediates and the final product.

References

- 1. 943-17-9 | 4656-5-0S | 3-[2-(Ethylamino)-1-hydroxyethyl]phenol hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylephrine(59-42-7) 1H NMR spectrum [chemicalbook.com]

- 8. L-PHENYLEPHRINE BITARTRATE(14787-58-7) 13C NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as etilefrine pivalate hydrochloride, is a chemical entity of interest in pharmaceutical research. It is the pivalate ester of etilefrine, a known sympathomimetic amine that acts as an adrenergic agonist.[1][2] This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and describes its anticipated biological mechanism of action based on its parent compound, etilefrine.

Chemical Identity and Structure

The compound is the hydrochloride salt of the 2,2-dimethylpropanoate ester of 3-[2-(ethylamino)-1-hydroxyethyl]phenol. The pivaloyl group is attached to the phenolic hydroxyl group of the etilefrine core.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |

| Synonyms | This compound |

| CAS Number | 42145-91-5[1] |

| Molecular Formula | C₁₅H₂₄ClNO₃ |

| Molecular Weight | 301.81 g/mol |

| Canonical SMILES | Cl.O=C(OC1=CC=CC(=C1)C(O)CNCC)C(C)(C)C |

| InChI | InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |

| InChIKey | ZNCLKRBVDTXBCF-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Summary of Physicochemical Properties (Experimental Data Not Available)

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Aqueous Solubility | Data not available | The hydrochloride salt form is expected to have higher aqueous solubility than the free base. Solubility is pH-dependent. |

| pKa | Data not available | The ethylamino group will have a basic pKa, and the phenolic ester could be subject to hydrolysis. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | The pivaloyl group increases lipophilicity compared to etilefrine. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method [3][4][5]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[3][4]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation development.

Methodology: Shake-Flask Method [6][7][8]

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.[9]

Methodology: Potentiometric Titration [10][11][12]

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the ionizable group is protonated or deprotonated.

Synthesis

A reported synthesis of this compound involves a multi-step process.[13]

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathway

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is a prodrug of etilefrine.[14] Etilefrine is a direct-acting sympathomimetic agent that stimulates both α- and β-adrenergic receptors.[2][15][16] Its primary effects are mediated through the activation of α₁-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure, and β₁-adrenergic receptors in the heart, resulting in increased heart rate and contractility.[1][15]

The anticipated signaling pathway following the in vivo hydrolysis of the pivalate ester to yield active etilefrine involves the canonical adrenergic receptor signaling cascade.

Caption: Adrenergic signaling pathway of etilefrine.

Conclusion

While specific experimental data for the physicochemical properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride are not extensively documented in publicly available literature, this guide provides a framework for its characterization. The provided experimental protocols are standard methodologies for determining the key physicochemical parameters of pharmaceutical compounds. The biological activity is predicted to be that of a prodrug for the adrenergic agonist etilefrine, with its effects mediated through the well-established adrenergic signaling pathways. Further experimental investigation is required to fully elucidate the specific physicochemical profile of this compound.

References

- 1. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Aqueous Solubility Assay | Bienta [bienta.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. What is pKa and how is it used in drug development? [pion-inc.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 14. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 16. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. This molecule is a prodrug that, upon in vivo hydrolysis, releases its active metabolite, etilefrine. The guide will focus on the pharmacodynamics of etilefrine, a direct-acting sympathomimetic agent. We will detail its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and present quantitative data on its receptor affinity and functional potency. Furthermore, this document provides detailed experimental protocols for key assays used in the pharmacological characterization of this and similar compounds.

Introduction: A Prodrug Approach

The compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate, is the 3-pivaloyl ester of the well-characterized sympathomimetic agent, etilefrine. The addition of the 2,2-dimethylpropanoate (pivalate) group to the phenolic hydroxyl of etilefrine increases its lipophilicity. This modification is a common prodrug strategy to enhance oral absorption and potentially modulate the pharmacokinetic profile.

In vivo, particularly in the liver, the ester bond is hydrolyzed by esterase enzymes, releasing the active pharmacological agent, etilefrine, and the inert pivalic acid. Therefore, the mechanism of action of the parent compound is entirely attributable to the pharmacological effects of etilefrine.

Caption: In vivo conversion of the prodrug to its active metabolite, etilefrine.

Pharmacodynamics of Etilefrine

Etilefrine is a direct-acting sympathomimetic amine that functions as an agonist at multiple adrenergic receptors (ARs). Its primary activity is on α1- and β1-adrenergic receptors, with some minor activity at β2-receptors.[1][2] This dual agonism results in a coordinated cardiovascular response characterized by vasoconstriction and cardiac stimulation.

Receptor Interaction and Selectivity

Etilefrine binds to and activates α1- and β1-adrenergic receptors.[3] The activation of α1-ARs on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[3][4] Simultaneously, stimulation of β1-ARs in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, leading to increased cardiac output.[1][4] These combined actions make etilefrine an effective agent for treating hypotension.[3] While it has some β2-AR agonist properties, it is considered highly selective for β1-adrenoceptors.[1]

Quantitative Pharmacological Data

Table 1: Summary of Etilefrine's Adrenergic Receptor Activity

| Receptor Subtype | Primary Location | Effect of Etilefrine Agonism | Physiological Outcome |

| α1-Adrenergic | Vascular Smooth Muscle | Agonist | Vasoconstriction, Increased Peripheral Resistance |

| β1-Adrenergic | Heart (SA/AV nodes, Myocardium) | Agonist | Increased Heart Rate, Increased Contractility |

| β2-Adrenergic | Bronchial Smooth Muscle | Weak Agonist | Minimal bronchodilation |

Intracellular Signaling Pathways

The physiological effects of etilefrine are mediated by distinct G-protein-coupled receptor (GPCR) signaling pathways associated with α1 and β1 receptors.

α1-Adrenergic Receptor Signaling

The α1-AR is coupled to the Gq family of G-proteins. Upon agonist binding by etilefrine, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the contraction of smooth muscle cells.

Caption: The Gq-coupled signaling cascade of the α1-adrenergic receptor.

β1-Adrenergic Receptor Signaling

The β1-AR is coupled to the Gs family of G-proteins. Etilefrine binding initiates the activation of adenylyl cyclase (AC) by the Gαs subunit. AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP activates Protein Kinase A (PKA). In cardiac myocytes, PKA phosphorylates key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban. This leads to increased intracellular Ca2+ influx and enhanced sarcoplasmic reticulum Ca2+ reuptake, resulting in increased heart rate and contractility.

Caption: The Gs-coupled signaling cascade of the β1-adrenergic receptor.

Experimental Protocols

The pharmacological profile of etilefrine can be determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the affinity (Ki) of an unlabeled compound (etilefrine) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human adrenergic receptor of interest (e.g., α1A, β1). Protein concentration is determined using a BCA or Bradford assay.

-

Assay Buffer: Utilize a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Incubation: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-AR, [3H]-CGP 12177 for β1-AR) with the membrane preparation and a range of concentrations of unlabeled etilefrine.

-

Total and Non-Specific Binding:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radioactive antagonist (e.g., phentolamine for α1, propranolol for β1) to saturate all specific binding sites.

-

-

Equilibration: Incubate plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). Wash filters with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of etilefrine to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of etilefrine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation (for β1-AR Potency)

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in whole cells.

Methodology:

-

Cell Culture: Plate cells expressing the β1-AR (e.g., CHO or HEK293 cells) in a 96- or 384-well plate and grow to near confluency.

-

Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This prevents the degradation of newly synthesized cAMP and enhances the signal window.

-

Stimulation: Add varying concentrations of etilefrine to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.[6] These kits typically involve a competitive immunoassay format.

-

Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the log concentration of etilefrine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy (Emax).

Functional Assay: Inositol Phosphate Accumulation (for α1-AR Potency)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.

Methodology:

-

Cell Culture: Plate cells expressing the α1-AR in a suitable multi-well plate.

-

Pre-incubation: Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, causing it to accumulate in the cell upon receptor stimulation.[7]

-

Stimulation: Add varying concentrations of etilefrine and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and quantify the accumulated IP1 using a detection kit, commonly based on HTRF technology.[7][8] The assay involves competition between cellular IP1 and a labeled IP1 analog for binding to a specific antibody.

-

Data Analysis: Plot the HTRF signal (inversely proportional to IP1 concentration) against the log concentration of etilefrine. Fit the resulting dose-response curve using non-linear regression to calculate the EC50 and Emax values.

Conclusion

The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride acts as a prodrug, delivering the active sympathomimetic agent etilefrine. The core mechanism of action is the direct agonism of etilefrine at α1- and β1-adrenergic receptors. This dual activity leads to a potent and clinically relevant increase in blood pressure through concerted vasoconstriction and cardiac stimulation. The downstream effects are mediated by the canonical Gq/PLC/IP3 and Gs/AC/cAMP signaling pathways, respectively. A thorough pharmacological characterization relies on a suite of in vitro experiments, including radioligand binding and functional second messenger assays, to quantify the affinity and potency of the active metabolite at its target receptors.

References

- 1. Pharmacological analysis of positive chronotropic and inotropic responses to etilefrine in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. This compound is the pivalate ester prodrug of Etilefrine, a direct-acting sympathomimetic amine. The prodrug, referred to as Etilefrine Pivalate, is designed for enhanced lipophilicity and is hydrolyzed in vivo by esterases to release the active pharmacological agent, Etilefrine. While Etilefrine Pivalate was developed, it has not been marketed.[1][2] The majority of the pharmacological activity is attributable to Etilefrine.

This document details the mechanism of action, receptor binding affinity, and functional activity of Etilefrine, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are also provided to facilitate study replication and further research.

Mechanism of Action

Etilefrine is a synthetic sympathomimetic agent that functions as a direct-acting agonist at adrenergic receptors. Its primary mechanism of action involves the stimulation of α1 and β1 adrenergic receptors, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[3][4][5][6]

-

α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This action increases peripheral vascular resistance, resulting in an elevation of blood pressure.[3][5]

-

β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, predominantly found in the heart, results in a positive chronotropic effect (increased heart rate) and a positive inotropic effect (enhanced myocardial contractility).[3][4][5] This leads to an increased cardiac output, which, combined with the increased peripheral resistance, contributes to a sustained rise in blood pressure.[3][6]

In addition to its primary effects on adrenergic receptors, Etilefrine has been shown to modulate the AMPK/Akt signaling pathway in vitro. In PC-3 and 293T cells, Etilefrine (10 μM) has been observed to activate AMPKα phosphorylation and inhibit Akt phosphorylation.[7][8]

Signaling Pathways

The activation of α1 and β1 adrenergic receptors by Etilefrine initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

dot

Caption: α1-Adrenergic Receptor Signaling Cascade.

β1-Adrenergic Receptor Signaling Pathway

dot

Caption: β1-Adrenergic Receptor Signaling Cascade.

Quantitative In Vitro Data

Note: Specific Ki and EC50/IC50 values for Etilefrine from standardized in vitro assays are not widely reported in publicly available literature. The following tables are structured to present such data once available.

Table 1: Adrenergic Receptor Binding Affinities of Etilefrine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α1 | [³H]Prazosin | - | Data Not Available | - |

| β1 | [³H]CGP-12177 | - | Data Not Available | - |

| β2 | [³H]ICI-118,551 | - | Data Not Available | - |

Table 2: Functional Activity of Etilefrine at Adrenergic Receptors

| Assay Type | Receptor Subtype | Cell Line | Measured Effect | EC50 / IC50 (nM) | Reference |

| cAMP Accumulation | β1 | - | Agonist | Data Not Available | - |

| Calcium Mobilization | α1 | - | Agonist | Data Not Available | - |

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the key in vitro assays used to characterize the pharmacological profile of adrenergic receptor ligands like Etilefrine.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

dot

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., α1A, β1).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]Prazosin for α1 receptors, at a concentration close to its Kd), and a range of concentrations of Etilefrine.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine for α1).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Etilefrine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP), typically downstream of Gs- or Gi-coupled receptor activation.

dot

References

- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Target Identification and Validation of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the target identification and validation for the compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The chemical structure suggests it is a prodrug of a phenylethanolamine derivative. Through structural analogy and pharmacological data, the active metabolite is identified as a potent and selective agonist of the Beta-2 Adrenergic Receptor (β2AR) , a class B G-protein coupled receptor (GPCR). This guide details the pharmacological characterization, key experimental protocols for target validation, and the associated signaling pathways.

Target Identification

The chemical entity [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is identified as Reproterol , a synthetic sympathomimetic amine. It is classified as a selective beta-2 adrenergic receptor agonist.[1][2] The primary mechanism of action of Reproterol is the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[3][4] This targeted action leads to muscle relaxation and subsequent bronchodilation, which is beneficial for relieving symptoms of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4]

The identification of the β2AR as the molecular target is based on its direct interaction with Reproterol, initiating a cascade of intracellular events that lead to the desired therapeutic effect.

Target Validation

Validation of the β2AR as the therapeutic target for Reproterol involves demonstrating that its modulation by the compound leads to the desired physiological effect, namely bronchodilation.

Genetic Validation

Studies involving knockout models of the β2AR have demonstrated its crucial role in airway smooth muscle relaxation. The absence of this receptor in such models leads to a diminished response to beta-agonist drugs, confirming the receptor's necessity for the drug's therapeutic effect.

Pharmacological Validation

Pharmacological validation is achieved through the use of selective antagonists that can block the effects of Reproterol. In the presence of a β2AR antagonist, the bronchodilatory effects of Reproterol are significantly attenuated, providing strong evidence that the therapeutic action is mediated through this specific receptor.

Quantitative Pharmacological Data

The interaction of Reproterol with the β2AR has been quantified through various in vitro assays. The following table summarizes key pharmacological parameters.

| Parameter | Description | Value | Assay Type |

| Binding Affinity (Ki) | The inhibition constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher affinity. | Data not available in search results. | Radioligand Binding Assay |

| Functional Potency (EC50) | The concentration of the drug that produces 50% of the maximal response. A lower EC50 value indicates higher potency. | Data not available in search results. | cAMP Accumulation Assay |

| Efficacy | The maximal response produced by the drug. | Effective bronchodilation observed in clinical studies.[5][6][7] | Clinical Trials |

Note: Specific Ki and EC50 values for Reproterol were not available in the provided search results. These values would be determined using the experimental protocols outlined below.

Signaling Pathway

Reproterol, as a β2AR agonist, activates the canonical Gs-protein coupled receptor signaling pathway.[3][8][9]

-

Receptor Binding: Reproterol binds to the extracellular domain of the β2AR.[10]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[11][12]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[3][13]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger.[3][13][14]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3][8]

-

Downstream Effects: PKA phosphorylates various downstream targets, including myosin light-chain kinase, which ultimately results in the relaxation of airway smooth muscle and bronchodilation.[3][13]

Experimental Protocols

The following are key experimental protocols for the validation and characterization of the interaction between Reproterol and the β2AR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Reproterol for the β2AR. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound (Reproterol).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2AR.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol), and varying concentrations of unlabeled Reproterol.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[15][16]

-

Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Reproterol. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of Reproterol to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing the β2AR (e.g., HEK293 or CHO cells) in a multi-well plate.[17][18]

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of Reproterol to the cells and incubate for a defined period.[17]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA).[19][20][21]

-

Data Analysis: Plot the cAMP concentration against the concentration of Reproterol to generate a dose-response curve, from which the EC50 and maximal efficacy can be determined.

Conclusion

The target of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride (Reproterol) has been unequivocally identified and validated as the beta-2 adrenergic receptor. Its mechanism as a selective agonist at this receptor is well-established, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway and resulting in bronchodilation. The experimental protocols described herein provide a robust framework for the quantitative characterization of this and other similar compounds targeting the β2AR, which is essential for drug discovery and development in the context of respiratory diseases.

References

- 1. Reproterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. mims.com [mims.com]

- 3. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]

- 4. What is Reproterol Hydrochloride used for? [synapse.patsnap.com]

- 5. Efficacy of reproterol assessed by the acetylcholine provocation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bronchial and cardiovascular responses to inhaled reproterol in asthmatics: a double-blind placebo controlled dose-response study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of artifically-induced asthma by reproterol ('Bronchospasmin') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. ClinPGx [clinpgx.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. cAMP accumulation assay [bio-protocol.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 20. cAMP-Glo™ Assay Protocol [promega.sg]

- 21. cosmobio.co.jp [cosmobio.co.jp]

An In-depth Technical Guide on the Solubility and Stability of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride in Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, also known as Etilefrine Pivalate Hydrochloride (CAS No: 42145-91-5). Etilefrine pivalate is a prodrug of the adrenergic agonist etilefrine, designed for improved oral bioavailability.[1][2] Understanding its behavior in aqueous buffer systems is critical for the development of stable and effective pharmaceutical formulations. This document synthesizes available information and outlines standard methodologies for determining these key physicochemical properties. While specific quantitative data in the public domain is limited, this guide presents the expected chemical behavior based on the molecule's structure and provides detailed protocols for its empirical determination.

Introduction to this compound

Etilefrine Pivalate is the pivalate ester of etilefrine.[1] The addition of the pivaloyl group is a prodrug strategy to increase lipophilicity and protect the phenolic hydroxyl group from first-pass metabolism, thereby enhancing oral effectiveness.[2][3] The active compound, etilefrine, is an adrenergic agonist that stimulates α- and β-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.[4][5] It is used to treat orthostatic hypotension.[5]

The hydrochloride salt form is utilized to improve the aqueous solubility and handling of the compound. As an ester, its primary route of degradation in aqueous solution is hydrolysis, which is highly dependent on pH.

Compound Details:

-

IUPAC Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride[1]

-

Synonyms: Etilefrine Pivalate HCl, K 30 052[2]

-

Molecular Formula: C₁₅H₂₄ClNO₃

-

Molecular Weight: 301.81 g/mol

Solubility Profile

The aqueous solubility of this compound is influenced by its salt form and the pH of the medium. As the hydrochloride salt of an amine, it is expected to be freely soluble in acidic conditions where the ethylamino group is fully protonated. Solubility is likely to decrease as the pH increases and the amine is deprotonated, reducing the overall charge of the molecule.

Expected pH-Solubility Behavior

The solubility is governed by the ionization state of the ethylamino group. In acidic to neutral pH, the molecule will exist predominantly as the protonated, more soluble species. As the pH approaches the pKa of the ethylamino group (typically around 9-10 for similar structures), the uncharged, less soluble free base will begin to predominate, leading to a decrease in solubility.

Quantitative Solubility Data

Specific experimental data for the solubility of Etilefrine Pivalate HCl in standard pharmaceutical buffers is not extensively reported in publicly available literature. A supplier datasheet indicates a solubility of 50 mg/mL in DMSO.[6] The table below is presented as a template for summarizing empirically determined solubility data.

Table 1: Example Equilibrium Solubility of Etilefrine Pivalate HCl in Various Buffers at 25°C

| Buffer System (0.1 M) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Acetate Buffer | 4.5 | Data to be determined | Data to be determined |

| Phosphate Buffer | 6.8 | Data to be determined | Data to be determined |

| Phosphate Buffer | 7.4 | Data to be determined | Data to be determined |

| Borate Buffer | 8.5 | Data to be determined | Data to be determined |

Stability Profile

The chemical stability of Etilefrine Pivalate HCl in solution is primarily dictated by the hydrolysis of its pivalate ester bond. This reaction releases the active drug, etilefrine, and pivalic acid. The rate of this hydrolysis is subject to both acid and base catalysis.

Primary Degradation Pathway: Ester Hydrolysis

Ester hydrolysis typically exhibits a U-shaped pH-rate profile, where the minimum rate (maximum stability) occurs in the mid-pH range (typically pH 3-5).

-

Acid-Catalyzed Hydrolysis (pH < 3): The rate of hydrolysis increases as the pH decreases due to specific acid catalysis.

-

Base-Catalyzed Hydrolysis (pH > 6): The rate of hydrolysis increases significantly with increasing pH due to catalysis by hydroxide ions.

The pivalate ester is known to be sterically hindered, which can slow the rate of hydrolysis compared to less bulky esters.[3] However, significant degradation is still expected under strongly acidic or alkaline conditions.

Quantitative Stability Data (Kinetics)

Table 2: Example Degradation Rate Constants (k) for Etilefrine Pivalate HCl at 40°C

| Buffer System (0.1 M) | pH | Rate Constant, k (s⁻¹) | Degradation Mechanism |

|---|---|---|---|

| HCl/KCl | 2.0 | Data to be determined | Acid-Catalyzed Hydrolysis |

| Acetate Buffer | 4.5 | Data to be determined | Spontaneous Hydrolysis |

| Phosphate Buffer | 7.4 | Data to be determined | Base-Catalyzed Hydrolysis |

| Borate Buffer | 9.0 | Data to be determined | Base-Catalyzed Hydrolysis |

Table 3: Example Half-Life (t₁/₂) and Shelf-Life (t₉₀) Projections at 25°C

| pH | Half-Life, t₁/₂ (days) | Shelf-Life, t₉₀ (days) |

|---|---|---|

| 2.0 | Data to be determined | Data to be determined |

| 4.5 | Data to be determined | Data to be determined |

| 7.4 | Data to be determined | Data to be determined |

| 9.0 | Data to be determined | Data to be determined |

Experimental Protocols

The following sections detail standard methodologies for the determination of solubility and stability of Etilefrine Pivalate HCl.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at the desired pH values and a constant ionic strength (e.g., 0.15 M using KCl).

-

Sample Preparation: Add an excess amount of Etilefrine Pivalate HCl to vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable membrane filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.

Protocol for Stability Study (pH-Rate Profile)

-

Preparation of Solutions: Prepare solutions of Etilefrine Pivalate HCl at a known initial concentration (e.g., 0.1 mg/mL) in the desired range of buffers.

-

Incubation: Store the solutions in a temperature-controlled environment (e.g., 40°C, 50°C, 60°C) to accelerate degradation.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution. Quench the reaction if necessary (e.g., by freezing or pH adjustment).

-

Quantification: Analyze the samples using a validated stability-indicating HPLC method to measure the remaining concentration of Etilefrine Pivalate HCl. A suitable starting point for method development could be a C18 column with a mobile phase of phosphate buffer (pH 4) and acetonitrile.[7] The detection wavelength can be set around 220 nm.[7]

-

Data Analysis:

-

For each pH, plot the natural logarithm of the concentration of Etilefrine Pivalate HCl versus time.

-

If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).

-

Plot log(k_obs) versus pH to generate the pH-rate profile.

-

Use the Arrhenius equation to extrapolate rate constants to other temperatures (e.g., 25°C storage).

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflows for determining the key parameters discussed in this guide.

Caption: Workflow for pH-Solubility Profile Determination.

Caption: Workflow for pH-Rate Profile Kinetic Study.

Caption: Primary Degradation Pathway of Etilefrine Pivalate.

Conclusion

This compound is a prodrug whose formulation is critically dependent on its pH-dependent solubility and stability. The primary degradation pathway is the hydrolysis of the pivalate ester, which is subject to both acid and base catalysis, making the selection of an appropriate buffer system with a pH of maximum stability (likely in the weakly acidic range) essential for a liquid dosage form. This guide provides the foundational knowledge and standardized experimental protocols necessary for researchers to empirically determine these properties, ensuring the development of a robust and effective pharmaceutical product.

References

- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Etilefrine - Wikipedia [en.wikipedia.org]

- 6. Etilefrine pivalate HCl | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, identified as Etilefrine pivalate hydrochloride. It delves into its identity as a prodrug of the adrenergic agonist Etilefrine and its mechanism of action. The guide further explores the synthesis, structural analogs, and derivatives of this compound, presenting a detailed structure-activity relationship. Quantitative pharmacological data are summarized in tabular format for comparative analysis. Detailed experimental protocols for relevant in-vitro and in-vivo assays are provided to facilitate further research and development in this area. Visual diagrams generated using Graphviz illustrate key concepts, including signaling pathways and experimental workflows.

Introduction: Unveiling this compound

The compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride is chemically identified as the pivalate ester of Etilefrine, with the CAS Registry Number 42145-91-5. Etilefrine is a sympathomimetic amine that functions as an adrenergic agonist, primarily targeting α1 and β1 adrenergic receptors.[1][2][3][4] The pivalate ester modification renders it a prodrug, designed to enhance its lipophilicity and potentially alter its pharmacokinetic profile.[5][6] While Etilefrine itself has been used clinically for treating hypotension, its pivalate ester, Etilefrine pivalate, has not been marketed.[4][5][7]

Mechanism of Action: As a prodrug, Etilefrine pivalate is inactive and requires in-vivo hydrolysis to release the active moiety, Etilefrine.[6] Etilefrine then exerts its pharmacological effects by stimulating adrenergic receptors. Its action on α1-adrenergic receptors in vascular smooth muscle leads to vasoconstriction, which increases peripheral vascular resistance and blood pressure.[2][3] Stimulation of β1-adrenergic receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, further contributing to an increase in cardiac output and blood pressure.[2][3]

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process. A common route involves the acylation of a protected precursor of Etilefrine with pivaloyl chloride, followed by subsequent reactions to introduce the ethylamino and hydroxyl groups, and finally deprotection and salt formation to yield the hydrochloride salt.[8]

A representative synthetic scheme is as follows:

-

Acylation: 3-hydroxyacetophenone is acylated with pivaloyl chloride to form 3-pivaloyloxyacetophenone.

-

Bromination: The resulting acetophenone derivative undergoes bromination to yield 3-pivaloyloxy-2-bromoacetophenone.

-

Amination: Reaction with N-ethylbenzylamine leads to the formation of 3-pivaloyloxy-2-(benzylethylamino)acetophenone.

-

Reduction and Debenzylation: The final step involves the reduction of the ketone and debenzylation, typically using catalytic hydrogenation (H2 with a Palladium on carbon catalyst) in an acidic medium, to give this compound.[8]

Structural Analogs and Derivatives: A Pharmacological Perspective

The pharmacological activity of phenylethanolamines like Etilefrine is highly dependent on their chemical structure. Modifications at various positions on the phenylethylamine scaffold can significantly influence receptor selectivity, potency, and duration of action.

Core Scaffold Modifications

The core structure of Etilefrine consists of a meta-substituted phenolic ring, an ethanolamine side chain, and an N-ethyl group.

-

Substitution on the Phenyl Ring: The position and nature of substituents on the aromatic ring are critical for adrenergic receptor activity. Maximal β-receptor activity is often observed with hydroxyl groups at the meta and para positions (a catechol moiety). Replacement of the catechol with other groups, such as a resorcinol structure, can confer selectivity for β2-receptors.[9]

-

Substitution on the Ethylamine Side Chain:

-

α-Carbon: Methyl or ethyl substitution on the α-carbon generally reduces direct receptor agonist activity but increases the duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).[9]

-

β-Carbon: The presence of a hydroxyl group on the β-carbon is crucial for direct sympathomimetic activity.[9]

-

-

Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom influences the selectivity for α and β receptors. As the bulk of the substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. For instance, norepinephrine (primary amine) is a potent α-agonist, while epinephrine (N-methyl) has potent α and β activity, and isoproterenol (N-isopropyl) is a potent β-agonist with little α activity.[9]

Pivalate Ester Derivatives

The pivalate ester in Etilefrine pivalate is a prodrug moiety. Other pivalate esters of adrenergic agonists have been developed, such as Pivenfrine (phenylephrine pivalate) and Dipivefrine (epinephrine dipivalate), primarily as mydriatic agents.[5] The increased lipophilicity of these esters facilitates their penetration through biological membranes.

Quantitative Pharmacological Data

The following table summarizes the known pharmacological data for Etilefrine. Data for Etilefrine pivalate and its specific analogs are limited in the public domain.

| Compound | Receptor Target(s) | Pharmacological Action | Bioavailability (Oral) | Protein Binding | Elimination Half-life |

| Etilefrine | α1, β1 adrenergic receptors | Agonist | ~50% | 23% | ~2.5 hours |

Detailed Experimental Protocols

In-Vitro Assays for Adrenergic Receptor Activity

5.1.1. Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the Ki (inhibition constant) of test compounds for α1 and β1 adrenergic receptors.

-

Materials:

-

Cell membranes expressing the human α1 or β1 adrenergic receptor.

-

Radioligands such as [3H]prazosin (for α1) or [3H]dihydroalprenolol (for β1).

-

Test compounds (Etilefrine, analogs).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

5.1.2. Functional Assays (e.g., Calcium Flux Assay)

This assay measures the functional response of cells upon receptor activation.

-

Objective: To determine the EC50 (half-maximal effective concentration) of test compounds for α1 adrenergic receptor-mediated signaling.

-

Materials:

-

HEK293 cells stably expressing the human α1 adrenergic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test compounds.

-

A fluorescence plate reader.

-

-

Procedure:

-

Culture the cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of the test compound to the wells.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

-

Plot the dose-response curve and calculate the EC50 value.

-

Ex-Vivo and In-Vivo Models for Vasoconstrictor Activity

5.2.1. Isolated Tissue Bath Assay (Ex-Vivo)

This method assesses the contractile response of isolated blood vessels to a test compound.[10]

-

Objective: To evaluate the vasoconstrictor effect of test compounds on isolated arteries.

-

Materials:

-

Isolated rat thoracic aorta or femoral artery.

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution.

-

Test compounds.

-

-

Procedure:

-

Mount rings of the artery in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Add cumulative concentrations of the test compound to the bath.

-

Record the isometric contraction force.

-

Construct a dose-response curve and determine the EC50 and maximum contractile response.

-

5.2.2. Anesthetized Rat Model (In-Vivo)

This model is used to evaluate the cardiovascular effects of a compound in a living organism.[11]

-

Objective: To assess the effect of test compounds on blood pressure and heart rate in anesthetized rats.

-

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley).

-

Catheters for drug administration (e.g., intravenous) and blood pressure monitoring.

-

A pressure transducer and a data acquisition system.

-

Test compounds.

-

-

Procedure:

-

Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure measurement).

-

Allow the animal to stabilize.

-

Administer increasing doses of the test compound intravenously.

-

Continuously record the mean arterial pressure and heart rate.

-

Analyze the dose-dependent changes in cardiovascular parameters.

-

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important concepts related to the pharmacology of Etilefrine and the experimental evaluation of its analogs.

Caption: Signaling pathways of Etilefrine at α1 and β1 adrenergic receptors.

Caption: Experimental workflow for the evaluation of Etilefrine analogs.

Conclusion

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, or this compound, serves as a prodrug for the adrenergic agonist Etilefrine. Its chemical structure is amenable to modifications that can significantly impact its pharmacological profile. A thorough understanding of the structure-activity relationships of phenylethanolamines, coupled with robust in-vitro and in-vivo testing protocols, is essential for the rational design of novel analogs with improved therapeutic properties. This guide provides a foundational resource for researchers and drug development professionals working on this class of compounds, offering insights into their synthesis, mechanism of action, and evaluation. Further research is warranted to explore the full therapeutic potential of Etilefrine derivatives and their structural analogs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 3. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]

- 5. Etilefrine pivalate - Wikipedia [en.wikipedia.org]

- 6. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Etilefrine - Wikipedia [en.wikipedia.org]

- 8. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anaesthetised models for early phase drug discovery | Vivonics [vivonics-preclinical.com]

early ADME properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

An In-Depth Technical Guide to the Early ADME Properties of [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

Introduction

This technical guide provides a comprehensive overview of the early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the investigational compound [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride. The assessment of these properties is crucial in the initial phases of drug discovery to identify potential liabilities and guide lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and a summary of key in vitro ADME assays.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a drug candidate is essential for interpreting its ADME profile.

| Property | Value | Method |

| Molecular Weight | 317.85 g/mol | Calculation |

| pKa | (Predicted) | In silico prediction |

| logP | (Predicted) | In silico prediction |

| Aqueous Solubility | (To be determined) | Kinetic or thermodynamic solubility assay |

Absorption: Caco-2 Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][2]

Experimental Protocol: Caco-2 Permeability Assay

This protocol is adapted from established methods for assessing bidirectional permeability across Caco-2 cell monolayers.[3][4]

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[2]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A Lucifer Yellow rejection assay is also performed as a marker for paracellular permeability.[2]

-

Dosing: The test compound, [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride, is dissolved in a suitable buffer at a concentration of 10 µM.[1]

-

Permeability Measurement (Apical to Basolateral - A to B): The dosing solution is added to the apical (A) side of the Transwell insert, and the appearance of the compound in the basolateral (B) compartment is monitored over a 2-hour incubation period at 37°C.[1]

-

Permeability Measurement (Basolateral to Apical - B to A): The dosing solution is added to the basolateral (B) side, and the appearance of the compound in the apical (A) compartment is monitored over a 2-hour incubation period at 37°C.[1]

-

Sample Analysis: Samples are collected from both compartments at predetermined time points and the concentration of the test compound is quantified by LC-MS/MS.[1]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer

-

A is the surface area of the filter membrane

-

C0 is the initial concentration of the drug in the donor compartment

-

-

Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.[2]

Data Presentation: Caco-2 Permeability

| Compound | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |

| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Hypothetical Data) | (Calculated) | (Assigned) |

| Propranolol (High Permeability Control) | >10 | >10 | ~1 | High |

| Atenolol (Low Permeability Control) | <1 | <1 | ~1 | Low |

Visualization: Caco-2 Permeability Workflow

Caption: Workflow for the Caco-2 permeability assay.

Metabolism: Metabolic Stability in Liver Microsomes

Metabolic stability assays using liver microsomes are conducted to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[5][6] This assay provides an estimate of the intrinsic clearance of a compound.[7]

Experimental Protocol: Liver Microsome Stability Assay

This protocol is a standard procedure for evaluating the metabolic stability of a test compound in human liver microsomes.[5][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[9]

-

Compound Incubation: The test compound is added to the reaction mixture at a final concentration of 1 µM.[8]

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes. A control incubation is run in the absence of NADPH to account for non-enzymatic degradation.[9]

-

Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

-

Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[5]

-

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.[5]

Data Presentation: Metabolic Stability

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |

| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Calculated) | (Assigned) |

| Verapamil (High Clearance Control) | < 15 | > 100 | Low |

| Warfarin (Low Clearance Control) | > 60 | < 10 | High |

Visualization: Metabolic Stability Workflow

Caption: Workflow for the liver microsomal stability assay.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to interact with its target.[10][11] The unbound fraction of the drug is generally considered to be pharmacologically active.[12]

Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of a compound that is unbound to plasma proteins.[13][14]

-

Device Preparation: A RED device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[13]

-

Sample Preparation: Human plasma is spiked with the test compound at a concentration of 1-5 µM.[10][12]

-

Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.[13]

-

Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to equilibrate across the membrane.[10]

-

Sample Collection: After incubation, samples are collected from both the plasma and the buffer chambers.[13]

-

Matrix Matching and Extraction: The samples are matrix-matched, and the compound is extracted using an organic solvent.[13]

-

LC-MS/MS Analysis: The concentration of the compound in both the plasma and buffer fractions is determined by LC-MS/MS.[10]

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Data Presentation: Plasma Protein Binding

| Compound | Fraction Unbound (fu) | % Plasma Protein Binding | Binding Class |

| [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | (Hypothetical Data) | (Calculated) | (Assigned) |

| Warfarin (High Binding Control) | < 0.01 | > 99% | High |

| Metformin (Low Binding Control) | > 0.8 | < 20% | Low |

Visualization: Plasma Protein Binding Workflow

Caption: Workflow for the plasma protein binding assay.

Excretion and Toxicity: Cytotoxicity Assay